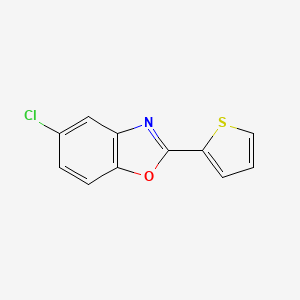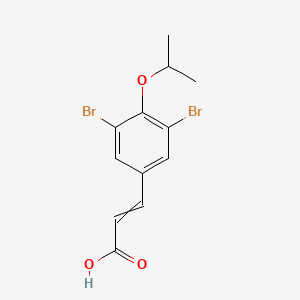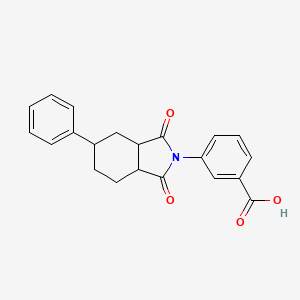
5-Chloro-2-(thiophen-2-yl)-1,3-benzoxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-2-(thiophen-2-yl)-1,3-benzoxazole is a heterocyclic compound that features a benzoxazole ring substituted with a chlorine atom at the 5-position and a thiophene ring at the 2-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-(thiophen-2-yl)-1,3-benzoxazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminothiophenol with 5-chloro-2-bromobenzoic acid under basic conditions to form the benzoxazole ring. The reaction is usually carried out in the presence of a dehydrating agent such as polyphosphoric acid or phosphorus oxychloride.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Análisis De Reacciones Químicas
Types of Reactions
5-Chloro-2-(thiophen-2-yl)-1,3-benzoxazole can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as tin(II) chloride or iron powder in acidic conditions are often used.
Substitution: Nucleophilic substitution reactions typically require a base such as sodium hydride or potassium carbonate.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted benzoxazoles depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Medicinal Chemistry: It has shown promise as an antitubercular agent.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and light-emitting diodes.
Biological Research: It has been investigated for its antimicrobial and anticancer properties.
Mecanismo De Acción
The mechanism of action of 5-Chloro-2-(thiophen-2-yl)-1,3-benzoxazole varies depending on its application:
Antimicrobial Activity: It is believed to inhibit bacterial enzymes critical for cell wall synthesis.
Anticancer Activity: The compound may induce apoptosis in cancer cells by interacting with specific molecular targets and pathways.
Comparación Con Compuestos Similares
Similar Compounds
5-Chloro-2-(thiophen-2-yl)-7,8-dihydroquinoline-6-carboxamides: These compounds have shown antitubercular activity.
Thiophene Derivatives: Thiophene-based compounds are widely studied for their electronic properties and biological activities.
Uniqueness
5-Chloro-2-(thiophen-2-yl)-1,3-benzoxazole is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it a valuable scaffold for the development of new therapeutic agents and materials.
Propiedades
Fórmula molecular |
C11H6ClNOS |
|---|---|
Peso molecular |
235.69 g/mol |
Nombre IUPAC |
5-chloro-2-thiophen-2-yl-1,3-benzoxazole |
InChI |
InChI=1S/C11H6ClNOS/c12-7-3-4-9-8(6-7)13-11(14-9)10-2-1-5-15-10/h1-6H |
Clave InChI |
PSSAXTCZHXMOBW-UHFFFAOYSA-N |
SMILES canónico |
C1=CSC(=C1)C2=NC3=C(O2)C=CC(=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Oxo-2-phenylethyl 1-{[(4-chlorophenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate](/img/structure/B12461193.png)
![2-(4-Fluorophenyl)-2-oxoethyl 1-{[(2-chlorophenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate](/img/structure/B12461197.png)

![(2E)-3-[N'-(4-Nitrophenyl)hydrazinecarbonyl]prop-2-enoic acid](/img/structure/B12461213.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)propanamide](/img/structure/B12461214.png)

![2-[N-(3-chloro-4-methoxyphenyl)-4-methylbenzenesulfonamido]-N-(3-nitrophenyl)acetamide](/img/structure/B12461231.png)
![2-(4-{[(4-Methylphenyl)sulfonyl]oxy}phenyl)-2-oxoethyl 5-[(4-ethoxyphenyl)amino]-5-oxopentanoate](/img/structure/B12461232.png)
![(15R,18S)-28-oxa-4,14,19-triazaoctacyclo[12.11.2.115,18.02,6.07,27.08,13.019,26.020,25]octacosa-1,6,8,10,12,20,22,24,26-nonaene-3,5-dione](/img/structure/B12461236.png)
![4-{[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]amino}phenol](/img/structure/B12461253.png)
![5-Cyano-6-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-2,4-dimethylpyridine-3-carboxamide](/img/structure/B12461256.png)
![4-[(2-chloro-6-methylbenzoyl)amino]-N-piperidin-4-yl-1H-pyrazole-5-carboxamide;hydrochloride](/img/structure/B12461259.png)

![N,N-dimethyl-N'-[4-(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)-1,3-thiazol-2-yl]benzene-1,4-diamine](/img/structure/B12461275.png)
